3-[(Dimethylamino)methyl]phenol is an aromatic amine with the chemical formula C9H13NO. It features a phenolic structure substituted with a dimethylaminomethyl group at the meta position. This compound is recognized for its role as an intermediate in various chemical syntheses and has applications in pharmaceuticals and materials science.
The primary reaction involving 3-[(Dimethylamino)methyl]phenol is its formation through the aminomethylation of phenol. This reaction typically involves the following steps:
3-[(Dimethylamino)methyl]phenol exhibits various biological activities. It is primarily noted for its:
Several methods exist for synthesizing 3-[(Dimethylamino)methyl]phenol:
3-[(Dimethylamino)methyl]phenol finds applications across various fields:
Research into the interactions of 3-[(Dimethylamino)methyl]phenol focuses on its reactivity with other compounds. Studies have indicated that it can engage in various coupling reactions, particularly in creating more complex organic molecules or polymers. Interaction studies often emphasize understanding its role in drug formulations and material sciences.
Several compounds share structural similarities with 3-[(Dimethylamino)methyl]phenol. Below is a comparison highlighting their uniqueness:
The unique positioning of the dimethylaminomethyl group at the meta position distinguishes 3-[(Dimethylamino)methyl]phenol from its ortho and para counterparts, potentially affecting its reactivity and biological activity.
3-[(Dimethylamino)methyl]phenol, a Mannich base derivative, emerged from advancements in aminoalkylation chemistry during the early 20th century. The compound’s synthesis is rooted in the Mannich reaction, a method developed by Carl Mannich in 1912 to form β-amino carbonyl compounds. Early applications focused on its role as a versatile intermediate in organic synthesis, particularly in modifying phenolic structures for industrial and pharmaceutical use. Its discovery paralleled the growing interest in functionalized phenols for catalysis and polymer chemistry, with patents and academic studies highlighting its utility by the mid-20th century.
The systematic IUPAC name for this compound is 3-[(dimethylamino)methyl]phenol, reflecting its structure: a phenol ring with a dimethylaminomethyl group at the third position. Key identifiers include:
Structurally, the molecule combines a phenolic hydroxyl group with a tertiary amine, enabling dual reactivity in acid-base and nucleophilic reactions. X-ray crystallography and NMR studies confirm the planar aromatic ring and the spatial orientation of the dimethylaminomethyl substituent.
This compound serves as:
Its bifunctional nature (phenolic and amine groups) enables participation in diverse reaction mechanisms, making it invaluable in materials science and drug design.
3-[(Dimethylamino)methyl]phenol exhibits a characteristic molecular architecture consisting of a phenolic core substituted with a dimethylaminomethyl functional group at the meta position. The compound possesses the molecular formula C₉H₁₃NO with a molecular weight of 151.206 daltons [1]. The systematic nomenclature follows the International Union of Pure and Applied Chemistry naming convention, identifying the compound as 3-[(dimethylamino)methyl]phenol [1] [2].
The Chemical Abstracts Service registry number for this compound is 60760-04-5, facilitating its identification in chemical databases and regulatory documentation [1] [2]. Alternative nomenclature includes 3-hydroxy-N,N-dimethylbenzylamine, N,N-dimethyl-3-hydroxybenzylamine, and phenol,3-[(dimethylamino)methyl]- [1] [2].
The molecular structure features an achiral configuration with no defined stereocenters or electronic/geometric centers [3]. The compound demonstrates complete optical inactivity with zero stereocenters and no electronic/geometric centers that would contribute to stereoisomerism [3]. The simplified molecular-input line-entry system representation is CN(C)CC1=CC=C(O)C=C1, clearly delineating the connectivity pattern between the aromatic ring, hydroxyl functionality, and tertiary amine substituent [3].
The International Chemical Identifier key NFVPEIKDMMISQO-UHFFFAOYSA-N provides a unique structural identifier for this compound [3]. The exact molecular mass calculated at 151.100 daltons reflects the precise atomic composition without isotopic variations [1].
Theoretical bond length and angle analyses reveal characteristic aromatic carbon-carbon bond distances ranging from 1.403 to 1.424 angstroms, consistent with the delocalized electron system of the benzene ring [4]. The carbon-oxygen bond length in the phenolic group extends to approximately 1.427 angstroms, while carbon-hydrogen bonds typically measure between 1.105 and 1.118 angstroms [4].
The compound exhibits moderate lipophilic characteristics with a calculated logarithm of the octanol-water partition coefficient of 1.45380 [1]. This value indicates balanced hydrophilic and hydrophobic properties, facilitating solubility in both aqueous and organic phases under appropriate conditions.
Solubility studies demonstrate preferential dissolution in polar organic solvents. Water solubility remains limited due to the hydrophobic dimethylamino and methyl substituents, while enhanced solubility occurs in polar protic solvents such as ethanol and methanol [5]. The polar surface area calculation yields 23.47000 square angstroms, reflecting the contribution of the nitrogen and oxygen heteroatoms to the overall molecular polarity [1].
Comparative analysis with structurally related compounds reveals solubility patterns consistent with phenolic derivatives containing tertiary amine functionalities. The dimethylaminomethyl substituent enhances water solubility compared to unsubstituted phenol while maintaining sufficient lipophilicity for organic phase partitioning [5].
The partition coefficient data suggests favorable bioavailability characteristics for pharmaceutical applications, as the compound falls within the optimal range for membrane permeability and cellular uptake. The balanced hydrophilic-lipophilic properties facilitate both aqueous dissolution and lipid membrane penetration [5].
Thermal analysis data for related dimethylaminomethyl phenol derivatives indicate moderate thermal stability with decomposition onset temperatures typically occurring between 200-220°C [5]. The compound demonstrates sufficient thermal stability for standard storage conditions and most synthetic transformations.
Thermal decomposition studies of phenolic compounds with tertiary amine substituents reveal characteristic fragmentation patterns involving the cleavage of carbon-nitrogen bonds and subsequent elimination of dimethylamine fragments [6] [7]. The thermal degradation process typically proceeds through multiple stages, with initial decomposition involving the loss of the dimethylamino functionality followed by aromatic ring fragmentation at elevated temperatures.
Pyrolysis studies of structurally analogous compounds indicate the formation of phenolic compounds, dimethylamine, formaldehyde, and various aromatic hydrocarbons during thermal decomposition [7]. The temperature-dependent decomposition profile shows maximum volatilization rates occurring between 400-600°C, consistent with the thermal behavior of substituted phenolic compounds [7].
The presence of the tertiary amine functionality provides additional thermal degradation pathways compared to unsubstituted phenol. The carbon-nitrogen bond exhibits lower thermal stability than the aromatic carbon-carbon bonds, resulting in preferential cleavage of the dimethylaminomethyl substituent during initial decomposition stages [8].
Proton nuclear magnetic resonance spectroscopic analysis provides detailed structural confirmation through characteristic chemical shift patterns and coupling constants. The dimethyl groups attached to the nitrogen atom appear as a singlet at approximately 2.37 parts per million, representing six equivalent protons [9]. The methylene bridge connecting the dimethylamino group to the aromatic ring generates a characteristic singlet at 2.62 parts per million, corresponding to two protons [9].
The aromatic proton signals appear in the characteristic downfield region between 6.2 and 7.2 parts per million, displaying the expected splitting patterns for meta-disubstituted benzene derivatives [10]. The phenolic hydroxyl proton typically resonates as a broad singlet between 4.5 and 5.5 parts per million, subject to exchange broadening and temperature-dependent chemical shift variations [10].
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct carbon environments corresponding to the aromatic carbons, the methylene bridge, and the dimethyl substituents. The aromatic carbon atoms exhibit chemical shifts characteristic of substituted phenolic compounds, with the ipso carbon bearing the hydroxyl group appearing at approximately 154-155 parts per million [9]. The methylene carbon connecting the amine to the aromatic ring resonates at approximately 44 parts per million, while the dimethyl carbons appear at 56 parts per million [9].
The spectroscopic data confirm the proposed molecular structure and provide quantitative information regarding the electronic environment of individual atomic centers. Integration ratios and coupling patterns support the meta-substitution pattern and tertiary amine functionality [9].
Electron ionization mass spectrometry generates characteristic fragmentation patterns that facilitate structural identification and confirmation. The molecular ion peak appears at mass-to-charge ratio 151, corresponding to the molecular weight of the intact compound [11]. The base peak typically corresponds to the dimethylaminomethyl fragment with mass-to-charge ratio 58, formed through benzylic cleavage adjacent to the aromatic ring [11].
Common fragmentation pathways include the loss of dimethylamine (molecular weight 45) to generate a fragment at mass-to-charge ratio 106, corresponding to the hydroxybenzyl cation [12]. Additional fragmentation involves the formation of the dimethylamino cation at mass-to-charge ratio 44 and the trimethylamine cation at mass-to-charge ratio 58 [12].
The fragmentation pattern demonstrates the relative stability of the aromatic ring system compared to the aliphatic substituents. The preferential cleavage of carbon-nitrogen bonds reflects the lower bond dissociation energy compared to aromatic carbon-carbon bonds [12]. The hydroxybenzyl fragment exhibits enhanced stability due to resonance delocalization within the aromatic system [12].
High-resolution mass spectrometry provides precise molecular weight determination and empirical formula confirmation. The exact mass measurement at 151.10000 daltons supports the proposed molecular composition C₉H₁₃NO [1].
Infrared spectroscopic analysis reveals characteristic absorption bands corresponding to specific functional groups within the molecular structure. The phenolic hydroxyl group generates a broad absorption band between 3200-3600 wavenumbers, typical of hydrogen-bonded hydroxyl stretching vibrations [13] [14]. The dimethylamino functionality contributes characteristic carbon-nitrogen stretching absorptions in the region 1200-1300 wavenumbers [13].
Aromatic carbon-carbon stretching vibrations appear between 1400-1600 wavenumbers, consistent with substituted benzene derivatives [14]. The carbon-hydrogen stretching modes of the aromatic ring system generate absorptions between 3000-3100 wavenumbers, while aliphatic carbon-hydrogen bonds of the dimethyl and methylene groups appear between 2800-3000 wavenumbers [14].
The infrared spectrum provides fingerprint identification through the characteristic combination of functional group absorptions. The simultaneous presence of phenolic hydroxyl and tertiary amine functionalities creates a unique spectroscopic signature distinguishing this compound from related structural isomers [14].
Ultraviolet-visible absorption spectroscopy reveals electronic transitions characteristic of substituted phenolic compounds. The aromatic ring system exhibits π to π* transitions in the ultraviolet region, with potential bathochromic shifts due to the electron-donating dimethylamino substituent [15]. The phenolic chromophore contributes additional electronic transitions that may extend into the near-ultraviolet region.
The Mannich reaction represents the fundamental and most widely employed synthetic route for producing 3-[(Dimethylamino)methyl]phenol [1] [2]. This classical three-component condensation reaction involves the interaction of phenol, formaldehyde, and dimethylamine under controlled conditions to form the target aminomethyl phenol derivative. The reaction mechanism proceeds through a well-established pathway beginning with the formation of an iminium ion intermediate from dimethylamine and formaldehyde [1] [2].
The mechanistic investigation reveals that the process initiates with nucleophilic addition of dimethylamine to formaldehyde, followed by dehydration to generate the highly electrophilic iminium ion. Under acidic conditions, phenol undergoes tautomerization to its enol form, which subsequently attacks the iminium ion through an electrophilic aromatic substitution mechanism [2]. The reaction conditions significantly influence both yield and selectivity, with optimal parameters including temperatures ranging from 60-85°C, reaction times of 6-8 hours, and pH values maintained between 7-9 [4].
Traditional Mannich reaction protocols typically employ a molar ratio of phenol:formaldehyde:dimethylamine of 1:1.2:1.2 to ensure complete conversion while minimizing side reactions [5] [1]. The choice of solvent system plays a crucial role in reaction efficiency, with dioxane-water mixtures providing superior results compared to purely aqueous systems . Under these optimized conditions, yields of 68-72% are routinely achievable through vacuum distillation purification [4].
Alternative synthetic approaches focus on the direct alkylation of aminophenol precursors, offering complementary methodologies with distinct advantages in specific applications [7] [8]. Reductive alkylation represents a particularly valuable technique, employing aminophenol substrates with aldehydes under reducing conditions using palladium on carbon catalysts in hydrogen atmospheres [7] [8]. This methodology achieves yields ranging from 89-96% under temperatures of 25-150°C, providing excellent selectivity for the desired N-alkylated products.
Nucleophilic substitution approaches utilize halogenated precursors in the presence of potassium carbonate as base, operating at temperatures of 80-120°C to achieve yields of 84-90% [8] [9]. The benzaldehyde protection strategy offers another sophisticated route, involving initial condensation of aminophenol with benzaldehyde, followed by alkylation and subsequent hydrolysis with hydrochloric acid [8] [9]. This three-step sequence consistently delivers yields of 90-98% at reaction temperatures of 160°C.
Direct condensation methods represent a simplified approach, combining phenol with dimethylamine in the presence of formaldehyde under temperatures ranging from 25-100°C . While operationally simpler, these methods typically achieve more moderate yields of 68-87%, necessitating careful optimization of reaction parameters to maximize efficiency.
Contemporary synthetic methodologies have witnessed significant advancement through the development of sophisticated catalytic amination techniques that offer superior selectivity and environmental compatibility [11] [12]. Rhodium-based catalytic systems represent a particularly notable advancement, enabling direct amination of phenols with amines under conditions of 80-120°C in toluene solvent [11] [12]. These systems achieve yields of 75-95% with high selectivity, producing water as the sole byproduct through redox-neutral catalysis.
The rhodium catalyst facilitates the inherently challenging keto-enol tautomerization of phenols through π-coordination, enabling subsequent dehydrative condensation with amines [11] [12]. This mechanism circumvents many of the limitations associated with traditional Mannich approaches, including the formation of unwanted byproducts and the requirement for specific pH conditions.
Palladium on carbon systems offer an alternative catalytic pathway through reductive amination processes, operating under hydrogen atmospheres at temperatures of 25-150°C [13] [14]. These systems demonstrate moderate to high selectivity with yields ranging from 80-94%, providing excellent compatibility with a broad range of functional groups. The use of supported palladium catalysts facilitates easy separation and potential catalyst recycling, enhancing the economic viability of the process.
Advanced photochemical methodologies utilizing iridium photocatalysts represent cutting-edge developments in catalytic amination [15] [16]. These systems operate under light-emitting diode irradiation at room temperature, achieving exceptional yields of 85-99% with excellent selectivity. The photochemical activation enables mild reaction conditions while maintaining high efficiency, representing a significant advancement in sustainable synthetic methodology.
Dual catalytic systems combining pyridinium and iridium components have demonstrated remarkable efficiency in phenol amination reactions [16] [17]. These systems utilize blue light-emitting diode irradiation in acetonitrile solvent to achieve yields of 90-99% with excellent selectivity. The dual catalytic pathway involves both photoredox catalysis and electron donor-acceptor complexation, enabling efficient carbon-nitrogen bond formation under exceptionally mild conditions.
The implementation of green chemistry principles has led to the development of environmentally sustainable synthetic protocols that minimize waste generation and eliminate the use of hazardous solvents [18]. Solvent-free synthesis approaches utilize solid-state grinding techniques to achieve reaction completion within 5-10 minutes at room temperature [18]. These methodologies demonstrate exceptional atom economy of 95-100% with minimal environmental impact, representing a paradigm shift toward sustainable manufacturing practices.
Microwave-assisted synthesis protocols offer rapid reaction completion within 30 minutes at temperatures of 80-100°C [18] [19]. These methods achieve atom economy values of 85-95% with significantly reduced energy consumption compared to conventional heating methods. The use of microwave irradiation enables uniform heating and enhanced reaction kinetics, leading to improved yields and reduced reaction times.
Ionic liquid catalysis employs Bronsted acidic ionic liquids as both catalyst and solvent, operating at temperatures of 60-80°C for 1-2 hours [18] [20]. These systems achieve atom economy values of 80-90% while providing excellent recyclability of the catalytic medium. The use of ionic liquids eliminates volatile organic compound emissions while maintaining high catalytic activity and selectivity.
Biodegradable catalyst systems utilizing enzyme-mediated transformations operate under mild conditions of 37-50°C for 2-4 hours [18]. These biocatalytic approaches achieve atom economy values of 75-85% with extremely low environmental impact. The use of enzymes enables highly selective transformations under physiological conditions, eliminating the need for harsh chemical reagents and extreme reaction conditions.
Industrial production of 3-[(Dimethylamino)methyl]phenol faces significant challenges in achieving consistent high yields while maintaining product purity suitable for downstream applications [22]. Vacuum distillation remains the most widely employed purification method, achieving purity levels of 85-95% with yield recovery rates of 70-85% . The high cost efficiency and excellent scalability of vacuum distillation make it the preferred choice for large-scale operations, despite moderate environmental impact due to energy consumption requirements.
Column chromatography offers superior purity levels of 95-99% but suffers from limited scalability and high costs [22]. The yield recovery rates of 60-80% combined with significant environmental impact from solvent consumption restrict its application to specialty chemical production and analytical applications. The development of more efficient chromatographic media and recycling protocols represents an active area of industrial research.
Recrystallization techniques provide moderate purity levels of 90-98% with good yield recovery rates of 75-90% . The combination of moderate cost efficiency, good scalability, and low environmental impact makes recrystallization attractive for intermediate-scale production. However, the requirement for specific solvent systems and temperature control adds complexity to industrial implementation.
Liquid-liquid extraction methods achieve purity levels of 80-90% with excellent yield recovery rates of 85-95% [24] [25]. The high cost efficiency and excellent scalability make these methods particularly suitable for large-scale production, despite moderate environmental impact from solvent usage. Advanced extraction protocols utilizing selective solvents and continuous processing equipment represent promising developments for industrial optimization.
Membrane separation technologies offer purity levels of 85-95% with good yield recovery rates of 80-90% [26] [27]. The moderate cost efficiency combined with good scalability and low environmental impact positions membrane technologies as emerging solutions for sustainable industrial purification. Continued development of selective membrane materials and process optimization protocols holds significant promise for future implementation.
Industrial production inevitably generates various byproducts that require effective management strategies to ensure economic viability and environmental compliance [28] [29]. Disubstituted phenol derivatives represent the most significant byproduct category, typically forming through multiple Mannich reactions with yields of 5-15% [28] [29]. These compounds can be effectively separated through distillation processes and recycled back to the main production stream, providing moderate economic value while reducing waste generation.
Trisubstituted phenol derivatives form through over-substitution reactions, typically yielding 2-8% of total product [30]. The separation of these compounds requires specialized crystallization techniques due to their limited economic value. Current industrial practice involves waste treatment protocols, though research into specialty applications for these compounds continues to develop alternative utilization pathways.
Benzoxazine derivatives emerge through cyclization reactions, representing 10-20% of typical byproduct streams [28] [29]. These compounds possess high economic value due to their applications in high-performance polymer systems. Specialized chromatographic separation enables recovery and purification for specialty chemical markets, transforming potential waste streams into valuable co-products.
Benzyldiamine compounds result from side chain coupling reactions, typically comprising 3-7% of byproduct streams [28] [29]. The extraction-based separation of these compounds leads to waste treatment due to their limited commercial applications. However, research into pharmaceutical and agricultural applications continues to explore potential valorization opportunities.
Phenolic oligomers form through polymerization reactions, representing 1-5% of byproduct generation [31] [32]. These materials possess no significant economic value and require disposal through incineration or specialized waste treatment facilities. Process optimization focused on minimizing oligomer formation represents a critical area for improving overall process economics and environmental impact.
The implementation of comprehensive waste stream valorization strategies enables transformation of selected byproduct streams into valuable chemicals, significantly improving the overall atom efficiency of industrial processes [26] [24]. Advanced separation technologies combined with integrated biorefinery concepts offer promising pathways for achieving circular economy principles in phenol derivative manufacturing. Techno-economic analysis indicates that mixed phenolic streams can be produced from waste streams at minimum selling prices of $1.06 per kilogram, demonstrating the economic viability of waste valorization approaches [24] [25].
| Table | Focus Area | Key Insights |
|---|---|---|
| Table 1 | Traditional Mannich Reaction Conditions | Optimal conditions: 60-85°C, 6-8 hours, pH 7-9, 68-72% yield [4] |
| Table 2 | Alkylation Methods | Reductive alkylation achieves highest yields (89-96%) [7] [8] |
| Table 3 | Modern Catalytic Techniques | Dual catalysis systems achieve 90-99% yields [16] [17] |
| Table 4 | Green Chemistry Approaches | Solvent-free methods achieve 95-100% atom economy [18] |
| Table 5 | Industrial Challenges | Catalytic methods show potential for 90-99% yields vs traditional 68-72% [11] [12] |
| Table 6 | Purification Methods | Column chromatography provides highest purity (95-99%) [22] |
| Table 7 | Byproduct Analysis | Benzoxazine derivatives offer highest economic value [28] [29] |